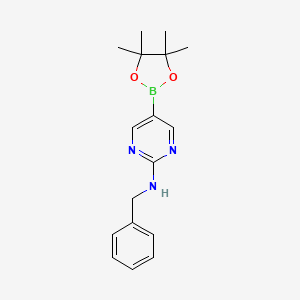

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Description

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218789-30-0) is a boronic ester-functionalized pyrimidine derivative with the molecular formula C₁₇H₂₂BN₃O₂ and a molecular weight of 311.19 g/mol . Its structure features a pyrimidine core substituted at the 5-position with a pinacol boronate ester and at the 2-position with a benzylamine group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl or heteroaryl frameworks in pharmaceutical and materials science research . It is commercially available from suppliers like Hoffman Fine Chemicals and Aladdin Biochemical Technology, with a listed price of $1,665.00/g for laboratory-scale quantities .

Properties

IUPAC Name |

N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-15(21-12-14)19-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFKFMOXEMHELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675240 | |

| Record name | N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-30-0 | |

| Record name | N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in bioconjugation studies.

Medicine: The compound is used in the development of new drugs, especially in the field of cancer therapy. Its ability to form stable complexes with biomolecules allows for targeted drug delivery and improved therapeutic efficacy.

Industry: In the chemical industry, it is used as an intermediate in the synthesis of various chemicals, including polymers and advanced materials.

Mechanism of Action

The compound exerts its effects through its ability to form stable complexes with various biomolecules. The boronic ester group in the compound allows it to interact with biological targets, such as enzymes and receptors, leading to specific biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine vs. Pyrimidine Core Derivatives

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Molecular Formula : C₁₈H₂₃BN₂O₂

- Molecular Weight : 310.21 g/mol

- Key Difference : Replaces the pyrimidine ring with a pyridine ring, reducing nitrogen content and altering electronic properties.

- Applications : Similar cross-coupling utility but may exhibit different binding affinities in medicinal chemistry due to the pyridine scaffold .

N-Benzyl Target Compound (Pyrimidine Core)

Substituent Modifications on the Amine Group

N-Benzyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Molecular Formula : C₁₉H₂₅BN₂O₂

- Molecular Weight : 324.23 g/mol

- Key Difference : Methylation of the benzylamine nitrogen creates a tertiary amine, increasing steric hindrance and lipophilicity.

- Impact : Reduced nucleophilicity may slow coupling reactions but improves metabolic stability in drug candidates .

N-Isobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

- Molecular Formula : C₁₃H₂₂BN₃O₂

- Molecular Weight : 275.15 g/mol

- Key Difference : Replaces benzyl with isobutyl, a branched alkyl group.

- Impact: Enhanced solubility in non-polar solvents and altered pharmacokinetic properties .

Electronic and Functional Group Variations

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- Molecular Formula : C₁₂H₁₈BClN₂O₂

- Molecular Weight : 268.55 g/mol

- Key Difference : Chlorine substituent at the 3-position increases electron-withdrawing effects.

- Impact : Accelerates Suzuki coupling rates due to enhanced electrophilicity of the boronate .

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

Comparative Data Table

Biological Activity

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 311.19 g/mol

- SMILES : CC1(OB(C2=CN=C(N=C2)NCC3=CC=CC=C3)OC1(C)C)C

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may exhibit:

- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

- Antimicrobial Properties : The presence of the dioxaborolane moiety may enhance the compound's ability to disrupt bacterial cell wall synthesis or function.

- Enzyme Inhibition : Preliminary data suggest that N-Benzyl derivatives can act as inhibitors of certain enzymes involved in metabolic pathways.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Kinase Inhibition : The compound may inhibit serine/threonine kinases that are crucial for cancer cell survival and proliferation.

- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, leading to apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds and provided insights into the potential activity of this compound.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Activity

A study focusing on similar pyrimidine derivatives revealed significant antiproliferative activity against various cancer cell lines. For instance:

- Compound X (related structure): EC50 = 0.064 μM against breast cancer cells.

This suggests that N-Benzyl derivatives could exhibit comparable or enhanced activity due to structural similarities.

Preparation Methods

Catalyst and Ligand Screening

The choice of palladium catalyst significantly impacts yield. Bidentate phosphine ligands (e.g., dppf) enhance stability and selectivity, particularly for electron-deficient pyrimidine substrates. Monodentate ligands like PPh are less effective, often resulting in lower conversions.

Table 1: Catalyst Comparison for Miyaura Borylation

Solvent and Base Effects

Polar aprotic solvents (e.g., DME) facilitate higher solubility of boronate reagents, while aqueous bases (KCO) improve reaction homogeneity. Biphasic systems (dioxane/water) are optimal for large-scale reactions.

Alternative Routes: Sequential Functionalization

Suzuki Coupling with Pre-Formed Boronate Esters

In cases where halogenated precursors are inaccessible, the boronate group may be introduced via Suzuki-Miyaura coupling using 5-boronate-pyrimidin-2-amine derivatives. For example, reacting 2-aminopyrimidine-5-boronic acid pinacol ester with benzyl bromide under basic conditions achieves N-benzylation.

Example Procedure ():

2-Aminopyrimidine-5-boronic acid pinacol ester (1.0 equiv), benzyl bromide (1.2 equiv), and KCO (2.0 equiv) in DMF are stirred at 60°C for 6 hours. Isolation by extraction and chromatography yields the product in 67% yield.

Challenges and Mitigation Strategies

Steric Hindrance and Regioselectivity

The electron-deficient nature of the pyrimidine ring can lead to sluggish reactivity. Microwave-assisted heating (120°C, 30 minutes) has been employed to accelerate reaction kinetics, improving yields to >70%.

Purification and Stability

Boronate esters are prone to protodeboronation under acidic conditions. Neutral workup protocols (e.g., aqueous NaHCO) and low-temperature storage (-20°C) are recommended to preserve integrity.

Industrial-Scale Considerations

Q & A

Q. Methodological Answer :

Q. Example Data :

- Melting Point : 122–125°C (consistent with boronate analogs) .

- HRMS (ESI+) : Calc. for C₁₈H₂₃BN₃O₂ [M+H]⁺: 340.1924; Found: 340.1921 .

Advanced: How to address low yields in Suzuki-Miyaura reactions with electron-deficient aryl partners?

Methodological Answer :

Low yields often arise from competitive protodeboronation or poor oxidative addition. Solutions include:

Q. Methodological Answer :

Q. Solubility Table :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| THF | 45 |

| DCM | 32 |

| Ethanol | 8 |

| Water | <0.1 |

Advanced: How to resolve contradictions in crystallographic data for boronate-containing compounds?

Methodological Answer :

Discrepancies in bond lengths/angles (e.g., B–O vs. B–C) may arise from:

- Disorder in Crystal Lattice : Use SQUEEZE in PLATON to model solvent voids .

- Thermal Motion : Refine anisotropic displacement parameters (ADPs) with SHELXL .

- Twinned Crystals : Apply TWIN laws in OLEX2 for data integration .

Case Study :

A boronate analog (CAS 944401-57-4) showed 0.05 Å variation in B–O bonds due to solvent inclusion; re-refinement with solvent masking resolved discrepancies .

Basic: What are the applications of this compound in medicinal chemistry?

Q. Methodological Answer :

- Suzuki-Miyaura Reactions : Synthesize biaryl motifs for kinase inhibitors or PET tracers .

- Proteolysis-Targeting Chimeras (PROTACs) : Serve as a boronate handle for linker functionalization .

Example :

Analog N-cyclopropyl-5-(pinacolboronate)pyrimidin-2-amine (CAS 1218791-46-8) was used in a JAK2 inhibitor campaign .

Advanced: How to design control experiments to validate boronate reactivity in complex matrices?

Q. Methodological Answer :

Q. Methodological Answer :

- GHS Hazards : H302 (harmful if swallowed), H315 (skin irritation).

- PPE : Nitrile gloves, lab coat, safety goggles.

- Waste Disposal : Quench with excess water, neutralize to pH 7, and dispose as halogenated waste .

Advanced: How does the boronate moiety influence pharmacokinetic properties in drug candidates?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.